molecular formula C16H17N3O2S B2861381 6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924404-98-8

6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2861381
CAS No.: 924404-98-8
M. Wt: 315.39
InChI Key: MNCMXNMCWCOWST-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines. This compound features a thiophene ring substituted with two methyl groups, a pyrazolo[3,4-b]pyridine core, and a carboxylic acid functional group[_{{{CITATION{{{_1{6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-b .... Its intricate structure makes it a subject of interest in various scientific research fields, including medicinal chemistry, material science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriately substituted pyridine derivatives with thiophene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are crucial for modifying its structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions mentioned above can lead to the formation of various derivatives, including oxidized forms, reduced analogs, and substituted derivatives

Scientific Research Applications

  • Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents. Its structural complexity allows for the exploration of diverse biological activities.

  • Material Science: The compound's properties make it suitable for use in the design of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 2,5-Dimethylthiophene: A simpler thiophene derivative without the pyrazolo[3,4-b]pyridine core.

  • 1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A related pyrazolo[3,4-b]pyridine derivative without the thiophene substitution[_{{{CITATION{{{_1{6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo3,4-b ....

Uniqueness: The uniqueness of 6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its combination of the thiophene ring and the pyrazolo[3,4-b]pyridine core, which provides a distinct structural framework and diverse chemical reactivity compared to its simpler counterparts.

This compound's intricate structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

6-(2,5-dimethylthiophen-3-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-8(2)19-15-13(7-17-19)12(16(20)21)6-14(18-15)11-5-9(3)22-10(11)4/h5-8H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMXNMCWCOWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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